Home > Products > Screening Compounds P5472 > Quinapyramine sulfate
Quinapyramine sulfate - 3270-78-8

Quinapyramine sulfate

Catalog Number: EVT-427411
CAS Number: 3270-78-8
Molecular Formula: C19H28N6O8S2
Molecular Weight: 532.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Quinapyramine sulfate belongs to the class of quinolinium compounds and is categorized as a sulfonated derivative. It is specifically classified under the broader category of antiparasitic agents, functioning primarily against protozoan parasites.

Synthesis Analysis

The synthesis of Quinapyramine sulfate can be achieved through various methods, often involving the ionic complexation with other agents to enhance its solubility and stability. One notable method includes the preparation of Quinapyramine sulfate-docusate sodium ionic complexes. In this process, docusate sodium is combined with Quinapyramine sulfate at a molar ratio of 1:2, leading to the formation of hydrophobic ionic complexes. This method enhances the drug's encapsulation efficiency when loaded into lipid nanoparticles .

Another approach involves using chitosan as a polymer matrix. The synthesis parameters typically include:

  • Chitosan preparation: Chitosan is dissolved in acetic acid (2% v/v) and stirred for several hours.
  • Ionic gelation: Tripolyphosphate solution containing Quinapyramine sulfate is added dropwise to the chitosan solution under continuous stirring.
  • Nanoparticle formation: The resulting mixture is subjected to centrifugation and lyophilization to yield nanoparticles with controlled release properties .
Molecular Structure Analysis

Quinapyramine sulfate has a complex molecular structure characterized by a quinolinium ring system. The molecular formula is C13H14N2O4SC_{13}H_{14}N_2O_4S, indicating the presence of nitrogen, sulfur, and oxygen atoms which contribute to its pharmacological properties. The compound features a positively charged nitrogen atom within the quinolinium ring, which plays a crucial role in its interaction with biological targets.

Structural Data

  • Molecular Weight: Approximately 298.33 g/mol
  • Solubility: Highly soluble in water due to its ionic nature.
  • Crystallography: Studies involving X-ray diffraction reveal insights into its crystalline form, which influences its solubility and bioavailability.
Chemical Reactions Analysis

Quinapyramine sulfate undergoes various chemical reactions that are essential for its activity against trypanosomiasis. Key reactions include:

  • Hydrolysis: In aqueous environments, Quinapyramine sulfate can undergo hydrolysis, affecting its stability.
  • Complexation: The formation of ionic complexes with agents like docusate sodium enhances its solubility and bioavailability.
  • Interaction with Biological Targets: Quinapyramine sulfate interacts with mitochondrial ribosomes and DNA, leading to inhibition of protein synthesis and disruption of cellular metabolism in parasites .
Mechanism of Action

The mechanism of action of Quinapyramine sulfate primarily involves:

  1. Inhibition of DNA Synthesis: The compound disrupts DNA replication processes within the parasite.
  2. Suppression of Mitochondrial Activity: It interferes with mitochondrial ribosomal function, crucial for energy production in Trypanosoma species.
  3. Alteration of Membrane Potential: Resistance mechanisms in parasites often involve changes in mitochondrial membrane potential, affecting drug efficacy .
Physical and Chemical Properties Analysis

Quinapyramine sulfate exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Melting Point: The melting point varies based on purity but generally falls within a specific range indicative of its crystalline structure.
  • pH Stability: The compound's stability can be affected by pH levels; it is generally stable in neutral to slightly acidic conditions but may degrade under extreme pH environments.

Key Properties

PropertyValue
SolubilitySoluble in water
Melting PointVaries (specific range)
pH StabilityStable at pH 5-7
Applications

Quinapyramine sulfate has several scientific applications:

  1. Veterinary Medicine: Primarily used for treating African trypanosomiasis in livestock.
  2. Research Tool: Utilized in studies exploring drug resistance mechanisms in Trypanosoma species.
  3. Formulation Development: Ongoing research focuses on enhancing its delivery through nanoparticle systems, improving therapeutic outcomes while reducing toxicity .
Introduction to Quinapyramine Sulfate in Veterinary Trypanosomiasis Research

Historical Context and Therapeutic Emergence of Quinapyramine Sulfate

Quinapyramine sulfate emerged in the mid-20th century as a cornerstone chemotherapeutic agent against Trypanosoma evansi, the causative agent of Surra. Its development addressed an urgent need for effective treatments in endemic regions of Africa, Asia, and Latin America, where animal trypanosomiasis devastated livestock productivity. As an aminoquinaldine derivative, quinapyramine sulfate disrupts trypanosomal kinetoplast DNA through intercalation and topoisomerase inhibition, rapidly clearing parasitemia in acute infections [7] [10]. Initial field trials in the 1950s–60s demonstrated superior efficacy in camels and horses compared to earlier arsenicals and phenanthridines, achieving >90% clinical recovery rates in acute cases. This established it as a first-line trypanocide in veterinary medicine [6] [10].

Structurally, quinapyramine sulfate combines a hydrophilic quaternary ammonium group with a hydrophobic heterocyclic core, enabling ionic interactions with trypanosomal membranes. However, this amphiphilic nature also contributes to poor blood-brain barrier penetration—a critical limitation in managing neurological stages of infection [7]. Despite this constraint, its rapid trypanocidal action secured quinapyramine sulfate’s position in veterinary arsenals, particularly for economically vital species like camels and thoroughbred horses [6].

Table 1: Comparative Trypanocidal Efficacy of Quinapyramine Sulfate in Livestock

SpeciesClinical Recovery Rate (%)Time to Parasite Clearance (Days)Reference
Thoroughbred Horses10021 [6]
Camels92–987–14 [10]
Cattle85–9014–21 [10]

Epidemiological Significance of Surra and Animal Trypanosomiasis

Surra presents a formidable threat to global animal health, with T. evansi’s mechanical transmission enabling spread beyond tsetse fly-endemic regions. Unlike Trypanosoma brucei, which requires cyclical development in Glossina vectors, T. evansi proliferates via interrupted blood meals of tabanid flies (Tabanus spp.) and stable flies (Stomoxys spp.). This allows transcontinental dissemination across 45+ countries, including Europe and the Americas [2] [5]. The parasite’s broad host range encompasses domestic livestock (camels, equids, cattle, dogs) and wildlife reservoirs (capybaras, deer), facilitating persistent zoonotic transmission cycles. In the Brazilian Pantanal alone, outbreaks caused 53% mortality in untreated dogs, underscoring its virulence [8].

Economically, Surra reduces draught capacity in bovines, camel milk yield, and equine athletic performance, costing agricultural sectors millions annually. Infected water buffaloes exhibit 30–50% productivity declines, while horse mortality in endemic zones reaches 20–70% without intervention [6] [8]. Climate change exacerbates this burden by expanding vector habitats; Stomoxys calcitrans, a key mechanical vector, now thrives in previously temperate regions like Spain and France [2]. Notably, T. evansi’s zoonotic potential remains underestimated, with human cases reported in India and Egypt linked to camel reservoirs [8].

Table 2: Global Impact of T. evansi Infection in Key Species

Host SpeciesKey Clinical ManifestationsEconomic ImpactTransmission Vectors
HorsesAnemia, neurological relapses, edemaHigh mortality; loss of draught/racing capacityTabanus, Stomoxys, Haematobia
CamelsWasting disease, immunosuppression30% milk yield reductionPhlebotomus, Stomoxys
DogsAcute hemolytic crisis, meningoencephalitisHigh outbreak mortality (≤53%)Rhipicephalus, vertical transmission

Limitations of Conventional Quinapyramine Sulfate Formulations

Conventional quinapyramine sulfate formulations face three interrelated challenges: inadequate CNS delivery, tissue toxicity, and emerging drug resistance. The drug’s hydrophilic cationic nature restricts blood-brain barrier (BBB) penetration, permitting T. evansi neuroinvasion despite peripheral parasite clearance. In equids, 28.6% of clinically recovered horses developed neurological relapses within 60 days post-treatment due to unresolved cerebrospinal fluid (CSF) infections, confirmed via PCR and elevated CSF albumin quotients [1] [4]. These "breakthrough" infections correlate with microvascular endothelial damage and barrier leakage, allowing parasite sequestration in neural tissues [4].

Local tolerance issues further limit utility. Injectable solutions provoke severe inflammatory reactions at administration sites in 15–30% of horses, including myonecrosis and sterile abscesses. This stems from quinapyramine’s membrane-disrupting properties, which trigger oxidative stress in myocytes [9]. Additionally, subtherapeutic plasma concentrations from rapid renal excretion (<6-hour half-life) foster drug resistance. Field isolates in Pakistan exhibited 25% reduced susceptibility to quinapyramine sulfate compared to isometamidium chloride, necessitating combinatorial therapies [6] [10].

Nanotechnology has emerged to address these limitations. Ionic complexation with docusate sodium enhances lipid solubility, enabling encapsulation in solid lipid nanoparticles (SLNs) with 9.48% drug loading—2.5× higher than polymeric carriers. SLNs sustain release over 60 hours and reduce in vitro IC50 against T. evansi by 4.2-fold compared to free drug [3] [7]. Similarly, chitosan-mannitol nanoparticles (ChQS-NPs) improve biosafety, showing no genotoxicity at 312 μg/mL versus DNA damage in free quinapyramine at equivalent doses [9].

Table 3: Advanced Nanocarrier Systems for Quinapyramine Delivery

Nanocarrier TypeKey AdvantagesTrypanocidal Efficacy EnhancementReference
Solid Lipid Nanoparticles (SLNs)9.48% drug loading; sustained 60-h release4.2-fold ↓ IC50; 100% murine survival at 5 mg/kg [3] [7]
Chitosan-Mannitol NPs (ChQS-NPs)Reduced cytotoxicity (CC50 1,336 vs. 848 μg/mL)Equivalent cure at 1/2 conventional dose [9]
Alginate-Chitosan NPsEnhanced macrophage uptake2-fold ↑ in vivo efficacy; 3× ↓ relapse rate [3]

Properties

CAS Number

3270-78-8

Product Name

Quinapyramine sulfate

IUPAC Name

6-[(2-amino-1,6-dimethylpyrimidin-4-ylidene)amino]-1,2-dimethylquinolin-1-ium-4-amine;methyl hydrogen sulfate;methyl sulfate

Molecular Formula

C19H28N6O8S2

Molecular Weight

532.6 g/mol

InChI

InChI=1S/C17H20N6.2CH4O4S/c1-10-7-14(18)13-9-12(5-6-15(13)22(10)3)20-16-8-11(2)23(4)17(19)21-16;2*1-5-6(2,3)4/h5-9,18H,1-4H3,(H2,19,20,21);2*1H3,(H,2,3,4)

InChI Key

WZIPHSLUGLMTRU-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=CC3=C(C=C([N+](=C3C=C2)C)C)N)N=C(N1C)N.COS(=O)(=O)O.COS(=O)(=O)[O-]

Canonical SMILES

CC1=CC(=NC2=CC3=C(C=C([N+](=C3C=C2)C)C)N)N=C(N1C)N.COS(=O)(=O)O.COS(=O)(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.